benzyltrimethylammonium acetate

Catalog No.
S8782255
CAS No.
16969-11-2
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
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benzyltrimethylammonium acetate

CAS Number

16969-11-2

Product Name

benzyltrimethylammonium acetate

IUPAC Name

benzyl(trimethyl)azanium;acetate

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C10H16N.C2H4O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

FWYSSOIRLVHQNC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)CC1=CC=CC=C1

Benzyltrimethylammonium acetate is a quaternary ammonium compound with the molecular formula C12H19NO2C_{12}H_{19}NO_2 and a molecular weight of approximately 209.29 g/mol. It appears as a colorless to pale yellow liquid or low-melting solid and is miscible with various solvents, including water, alcohols, and halogenated solvents. This compound is often used in organic synthesis and as a phase-transfer catalyst due to its unique properties that facilitate the transfer of reactants between immiscible phases.

, primarily involving nucleophilic substitutions and phase-transfer catalysis. It can act as a nucleophile in reactions where it displaces halides or other leaving groups in various organic transformations. Additionally, it can be utilized in the synthesis of activated compounds, such as ynesulfonamides and tertiary enesulfonamides, by serving as a base in aldol condensation reactions and other organic transformations .

Benzyltrimethylammonium acetate can be synthesized through various methods. One common approach involves the reaction of benzyltrimethylammonium hydroxide with acetic acid, resulting in the formation of benzyltrimethylammonium acetate and water. The synthesis may also utilize phase-transfer catalysis techniques to enhance reaction efficiency. Precursors such as benzyltrimethylammonium hydroxide are often employed to facilitate this transformation .

Benzyltrimethylammonium acetate finds applications across multiple fields:

  • Organic Synthesis: Used as a phase-transfer catalyst to facilitate reactions between immiscible phases.
  • Antimicrobial Agents: Incorporated into packaging materials to provide antimicrobial properties.
  • Solvent: Acts as a solvent for cellulose and other polymers in various chemical processes.

These applications highlight its versatility in both industrial and laboratory settings .

Interaction studies involving benzyltrimethylammonium acetate primarily focus on its role as a phase-transfer catalyst and its interactions with various substrates in organic reactions. Its ability to enhance the solubility of reactants across different phases makes it an essential component in many synthetic pathways. Furthermore, studies have indicated its potential for modifying the properties of materials, such as montmorillonite clay, to improve their functionality in composite materials .

Benzyltrimethylammonium acetate shares similarities with several other quaternary ammonium compounds. Below is a comparison with some related compounds:

Compound NameMolecular FormulaUnique Features
Benzyltrimethylammonium chlorideC10H16NClC_{10}H_{16}NClCommonly used as a solvent for cellulose; gelling inhibitor
Benzyltriethylammonium chlorideC12H18NClC_{12}H_{18}NClLipophilic phase-transfer catalyst
Benzyltrimethylammonium hydroxideC10H17NOC_{10}H_{17}NOStrong organic base; used in aldol condensation

Uniqueness: Benzyltrimethylammonium acetate is distinguished by its specific acetate moiety, which enhances its solubility characteristics and biological activity compared to other similar compounds like benzyltrimethylammonium chloride or hydroxide. Its application in antimicrobial packaging also sets it apart from others that may not possess similar properties .

Molecular Composition

Benzyltrimethylammonium acetate has the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.285 g/mol . The cation (benzyltrimethylammonium) consists of a benzyl group attached to a nitrogen atom bonded to three methyl groups, while the anion is acetate (CH₃COO⁻).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number16969-11-2
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.285 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityMiscible in polar solvents

Note: Limited experimental data are available for this compound, but its properties align with analogous quaternary ammonium salts.

Structural Features

The benzyltrimethylammonium cation features a positively charged nitrogen center stabilized by three methyl groups and a benzyl substituent. The acetate anion contributes to solubility in polar solvents like dimethyl sulfoxide (DMSO) and water. Spectroscopic data (e.g., NMR, IR) for related compounds suggest characteristic peaks for the aromatic benzyl group (δ ~7.3 ppm in ¹H NMR) and acetate carbonyl (ν ~1700 cm⁻¹ in IR) .

Hydrogen Bond Acceptor Count

2

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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